molecular formula C24H27N3O3S2 B2573485 4-(azepan-1-ylsulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide CAS No. 306736-26-5

4-(azepan-1-ylsulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide

Cat. No. B2573485
CAS RN: 306736-26-5
M. Wt: 469.62
InChI Key: RLPNCRJWRSOXRR-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound is commonly referred to as ADX-71441 and is a potent and selective positive allosteric modulator of the GABA-B receptor. In

Scientific Research Applications

1. Adjuvant Activity in Vaccines

One significant application of this compound is in enhancing immune responses in vaccines. A study by Saito et al. (2022) found that an analog of this compound, 2D216, increased murine antigen-specific antibody responses when used as a co-adjuvant with a Toll-like receptor 4 (TLR4) ligand. This suggests its potential as a fully synthetic adjuvant to improve the efficacy of vaccines (Saito et al., 2022).

2. Antimicrobial and Antifungal Agents

Bikobo et al. (2017) synthesized derivatives of this compound and found them to have potent antimicrobial activity, particularly against Gram-positive bacterial strains. Compound 3e, a derivative, showed the highest growth inhibitory effect against various pathogens (Bikobo et al., 2017). Additionally, Narayana et al. (2004) reported the synthesis of compounds related to 4-(azepan-1-ylsulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide, which were screened for antifungal activity (Narayana et al., 2004).

3. Anticancer Applications

Research by Ravinaik et al. (2021) involved designing and synthesizing substituted benzamides related to this compound and evaluating their anticancer activity. They found that most of the tested compounds exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

4. Anticonvulsant Properties

Lambert et al. (1995) synthesized derivatives of this compound and evaluated them in several anticonvulsant models. They found these compounds to be superior to phenytoin in the maximal electroshock seizure test, indicating potential as anticonvulsant agents (Lambert et al., 1995).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-17-7-8-18(2)21(15-17)22-16-31-24(25-22)26-23(28)19-9-11-20(12-10-19)32(29,30)27-13-5-3-4-6-14-27/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPNCRJWRSOXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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